molecular formula C12H18O4 B14267515 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester CAS No. 137435-46-2

1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester

Cat. No.: B14267515
CAS No.: 137435-46-2
M. Wt: 226.27 g/mol
InChI Key: VUJOVCFZTWWXQL-UHFFFAOYSA-N
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Description

1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester: is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with ethanol, and a methylene group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1,1-Cyclopentanedicarboxylic acid+2 EthanolH2SO41,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water\text{1,1-Cyclopentanedicarboxylic acid} + 2 \text{ Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{ Water} 1,1-Cyclopentanedicarboxylic acid+2 EthanolH2​SO4​​1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-one.

    Reduction: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diol.

    Substitution: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl amide.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. It may serve as a scaffold for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, attracting nucleophiles to form new bonds. The methylene group can participate in various addition reactions due to its reactivity.

Comparison with Similar Compounds

  • 1,1-Cyclopentanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
  • 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-(1-methylethenyl)-, diethyl ester
  • 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, 1,1-dimethyl ester

Comparison: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl or methylethenyl counterparts. This makes it a valuable compound for specific synthetic applications where the methylene group plays a crucial role.

Properties

CAS No.

137435-46-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 3-methylidenecyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C12H18O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h3-8H2,1-2H3

InChI Key

VUJOVCFZTWWXQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=C)C1)C(=O)OCC

Origin of Product

United States

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